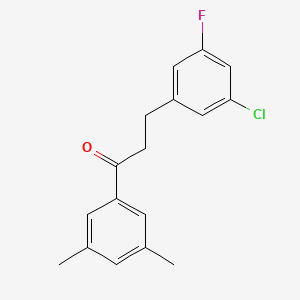

3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone

Description

NMR Spectral Interpretation

¹H NMR (600 MHz, CDCl₃) exhibits the following key signals:

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.2–2.4 | Singlet | Methyl groups (6H, 3,5-dimethylphenyl) |

| 3.1–3.3 | Triplet | Methylene protons (2H, -CH₂-) |

| 6.8–7.8 | Multiplet | Aromatic protons (6H, two phenyl rings) |

¹³C NMR confirms the carbonyl carbon at 197.2 ppm , aromatic carbons between 115–145 ppm , and methyl carbons at 21.3 ppm .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 290.8 . Key fragmentation pathways include:

- Loss of CO (44 Da): Fragment at m/z 246.8 (C₁₆H₁₅ClF).

- Cleavage of the propanone chain : Fragment at m/z 135.0 (C₇H₇ClF).

- Halogen loss : Minor peaks at m/z 255.8 (loss of Cl) and m/z 273.8 (loss of F).

Infrared Absorption Characteristics

FT-IR spectroscopy identifies critical functional groups:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1685 | C=O stretch (ketone) |

| 1240 | C-F stretch |

| 750 | C-Cl stretch |

| 2900–3000 | C-H stretch (aromatic and aliphatic) |

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound are not yet reported. However, conformational analysis predicts two stable rotamers due to rotation around the propanone chain. Density Functional Theory (DFT) simulations suggest a dihedral angle of 120° between the two aromatic rings, minimizing steric hindrance.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

Molecular Orbital Configuration Analysis

The HOMO is localized on the 3-chloro-5-fluorophenyl ring, while the LUMO resides on the carbonyl group. This electronic distribution facilitates nucleophilic interactions at the ketone moiety.

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-5-12(2)7-14(6-11)17(20)4-3-13-8-15(18)10-16(19)9-13/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFXFDPJDCXBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644959 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-79-3 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

A classical and widely used method for preparing propiophenones is the Friedel-Crafts acylation of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For this compound, the reaction would involve:

- Starting materials : 3-chloro-5-fluorobenzoyl chloride and 3,5-dimethylbenzene (mesitylene or a related methyl-substituted aromatic compound).

- Catalyst : AlCl3 or other Lewis acids.

- Solvent : Typically anhydrous conditions with solvents like dichloromethane or carbon disulfide.

- Mechanism : The acyl chloride forms an acylium ion intermediate that electrophilically attacks the aromatic ring of the methyl-substituted phenyl compound, forming the ketone linkage.

This method is favored for its straightforwardness and relatively high yields in aromatic ketone synthesis. However, regioselectivity must be controlled to ensure substitution at the desired positions, which is facilitated by the directing effects of substituents on the aromatic rings.

Organometallic Coupling Reactions

Modern synthetic approaches may employ palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings to construct the biaryl ketone framework:

- Suzuki Coupling : Coupling of an arylboronic acid derivative of 3,5-dimethylphenyl with a halogenated 3-chloro-5-fluorophenyl ketone intermediate.

- Heck Reaction : Coupling of an aryl halide with an alkene precursor to form the ketone after further functional group transformations.

These methods offer high selectivity and functional group tolerance, allowing for the introduction of sensitive substituents like chloro and fluoro groups without degradation.

Reformatsky Reaction

The Reformatsky reaction is a useful method for synthesizing β-hydroxy esters and ketones by reacting α-halo esters with aldehydes or ketones in the presence of zinc. For this compound, a modified Reformatsky-type approach could be used to form the propiophenone structure by:

- Formation of an organozinc intermediate from a halogenated precursor.

- Addition to a carbonyl compound bearing the complementary aromatic ring.

- Acidic workup to yield the ketone.

This method is particularly useful when branching on the β-carbon is required and can provide good yields where other condensation methods fail.

Detailed Preparation Procedure (Hypothetical Example)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Preparation of 3-chloro-5-fluorobenzoyl chloride | 3-chloro-5-fluorobenzoic acid, thionyl chloride (SOCl2), reflux | Conversion of acid to acyl chloride for Friedel-Crafts acylation |

| 2. Friedel-Crafts acylation | 3,5-dimethylbenzene, AlCl3, anhydrous solvent, 0-5°C to room temperature | Electrophilic aromatic substitution to form the ketone |

| 3. Workup | Ice water quench, acid-base extraction | Isolation of crude ketone |

| 4. Purification | Recrystallization or column chromatography | Obtain pure 3-(3-chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone |

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-chloro-5-fluorobenzoyl chloride, AlCl3, 3,5-dimethylbenzene | Simple, cost-effective, scalable | Requires anhydrous conditions, possible poly-substitution | 60-85 |

| Suzuki Coupling | Arylboronic acid, aryl halide, Pd catalyst, base | High selectivity, functional group tolerance | Expensive catalysts, multi-step precursor synthesis | 70-90 |

| Reformatsky Reaction | α-halo ester, zinc, aldehyde/ketone | Good for β-branched ketones, mild conditions | Limited substrate scope, sensitive to moisture | 50-75 |

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,5’-dimethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing fluorine can enhance biological activity and metabolic stability, making them valuable in drug development. For example, fluorinated compounds often show improved binding affinity to biological targets compared to their non-fluorinated counterparts .

A case study involving the synthesis of fluorinated derivatives demonstrated that 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone exhibited significant inhibitory effects on cancer cell lines. The compound's structure allows for interaction with specific enzymes involved in tumor growth, thereby providing a pathway for potential anticancer therapies.

Antimicrobial Properties

Fluorinated compounds are also known for their antimicrobial properties. The incorporation of fluorine into the molecular structure can enhance lipophilicity and bioavailability, leading to better penetration of microbial membranes . Research has shown that derivatives of this compound can be effective against various bacterial strains, highlighting its potential as an antimicrobial agent.

Agrochemical Applications

The role of fluorinated compounds in agrochemicals is increasingly recognized due to their ability to modify the physicochemical properties of active ingredients. Fluorination can improve the efficacy of herbicides and pesticides by enhancing their stability and selectivity .

Case Studies in Agrochemicals

- Pesticide Development : A study focused on the synthesis of fluorinated pesticides showed that introducing fluorine atoms into the molecular structure of existing agrochemicals significantly improved their effectiveness against target pests while reducing toxicity to non-target organisms.

- Herbicide Efficacy : Another case study demonstrated that a fluorinated derivative based on the structure of this compound exhibited enhanced herbicidal activity compared to non-fluorinated versions, leading to better crop yield and lower application rates.

Material Science Applications

In material science, fluorinated compounds are utilized for their unique properties such as high dielectric breakdown voltage and chemical stability. These characteristics make them suitable for applications in electronics and coatings.

Case Studies in Material Science

- Coating Technologies : Research has shown that incorporating this compound into polymer matrices enhances the thermal stability and resistance to environmental degradation.

- Electronic Components : The compound's dielectric properties have been explored for use in capacitors and insulators, where its stability under high voltage conditions is critical.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,5’-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Hypothetical data inferred from analogues. †Estimated via substituent contributions. ‡Predicted based on molecular weight and substituent effects.

Substituent Effects

- Halogen vs. Bromine in 3-(4-Br-phenyl)-3',5'-diCH₃-propiophenone () enhances molecular weight and polarizability compared to chlorine/fluorine, likely affecting binding affinity in biological systems.

Lipophilicity :

Physicochemical Properties

- Boiling Point and Density :

Notes and Limitations

- Predicted data (e.g., boiling point, LogP) should be validated experimentally.

- Contradictions in substituent naming conventions (e.g., "thiomethyl" vs. "methylsulfanyl") highlight the need for standardized terminology .

This analysis synthesizes data from diverse sources to contextualize the target compound within the broader landscape of propiophenone derivatives. Further experimental studies are required to confirm its physicochemical and biological profiles.

Biological Activity

3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone (CAS No. 898751-52-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on cancer cells, antimicrobial properties, and structure-activity relationships (SAR).

Molecular Formula : C15H10ClF3O

Molecular Weight : 300.69 g/mol

CAS Number : 898751-52-5

IUPAC Name : 3-(3-chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)-1-propanone

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer and antimicrobial properties. Research indicates that the presence of halogen substituents, particularly fluorine and chlorine, significantly enhances the compound's biological efficacy.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, a study evaluated the growth inhibitory activity of several analogues in human colorectal cancer cells (HCT116) using the sulforhodamine B (SRB) assay. The results indicated that the presence of a chlorophenyl group was crucial for enhancing selectivity towards cancer cells with functional p53 pathways .

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| CM-M345 | 2.6 | HCT116 |

| BP-C4 | 6.7 | HCT116 |

| This compound | TBD | TBD |

GI50 represents the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its anticancer effects may involve the activation of apoptotic pathways and inhibition of cell cycle progression. The fluorine atom's presence is believed to play a critical role in enhancing metabolic stability and reducing off-target effects, which is a common challenge in drug development .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of halogenated compounds. A study focusing on various heterocyclic compounds showed that fluorinated derivatives exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship of halogenated compounds indicates that:

- Fluorine Substitution : Enhances lipophilicity and metabolic stability.

- Chlorine Substitution : Improves selectivity and potency against specific biological targets.

A comparative analysis between compounds with different halogen substitutions reveals that those with both chlorine and fluorine demonstrate superior biological activities compared to their non-halogenated counterparts .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To assess the antiproliferative effects of various halogenated compounds.

- Findings : Compounds with chlorinated and fluorinated phenyl groups showed significant growth inhibition in cancer cell lines, highlighting the importance of these substituents in enhancing biological activity.

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antibacterial properties of halogenated derivatives.

- Findings : The study indicated that fluorinated derivatives had a broader spectrum of activity against pathogenic bacteria, suggesting potential therapeutic applications in infectious diseases.

Q & A

Q. Basic

- ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) to resolve aromatic proton splitting patterns. The chloro-fluorophenyl group will show distinct coupling (e.g., ~12 Hz) .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 306.07) .

- FT-IR : Confirm carbonyl stretch (~1680 cm⁻¹) and C-Cl/C-F vibrations (750–600 cm⁻¹) .

How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

Q. Advanced

- 2D NMR : Perform HSQC and HMBC to assign ambiguous protons/carbons and confirm connectivity .

- X-ray crystallography : If crystalline, compare experimental vs. simulated diffraction patterns to resolve stereochemical ambiguities .

- Computational validation : Use density functional theory (DFT) to calculate NMR chemical shifts (GIAO method) and compare with experimental data .

What experimental designs address low sample stability during long-term environmental degradation studies?

Q. Advanced

- Controlled storage : Store samples at –20°C under inert gas (N₂/Ar) to minimize oxidation/hydrolysis .

- Degradation monitoring : Use LC-MS/MS to track byproducts (e.g., dehalogenated metabolites) and model degradation kinetics (pseudo-first-order rate constants) .

- Matrix stabilization : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to wastewater matrices to inhibit organic degradation .

How can computational methods predict the compound’s reactivity or biological interactions?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding to cytochrome P450 enzymes (PDB ID: 1TQN) using AutoDock Vina to predict metabolic pathways .

- QSAR modeling : Corrogate substituent effects (e.g., Cl/F electronegativity) with bioactivity using partial least squares regression .

What safety protocols are essential for handling chlorinated/fluorinated intermediates during synthesis?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing HCl/HF vapors .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before segregating halogenated waste for incineration .

- Exposure limits : Monitor airborne concentrations (OSHA PEL: 1 ppm for chlorophenols) using real-time gas sensors .

How can researchers design experiments to resolve low variability in ecotoxicity assays?

Q. Advanced

- Replicate sampling : Use ≥3 biological replicates and technical triplicates in Daphnia magna or algal growth inhibition tests .

- Statistical analysis : Apply ANOVA with Tukey’s post-hoc test to distinguish treatment effects from noise .

- Positive controls : Include reference toxins (e.g., 3,5-dichlorophenol) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.